molecular formula C6H12ClNO2 B555408 (S)-3-Aminohex-5-enoic acid hydrochloride CAS No. 270263-02-0

(S)-3-Aminohex-5-enoic acid hydrochloride

Cat. No.: B555408
CAS No.: 270263-02-0
M. Wt: 129,16 g/mole
InChI Key: JFPGGODHJJCONI-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Aminohex-5-enoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexenoic acid backbone. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as hexenoic acid.

    Amination: The hexenoic acid undergoes an amination reaction where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino acid with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminohex-5-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

(S)-3-Aminohex-5-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects and its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Aminopentanoic acid hydrochloride
  • (S)-3-Aminobutanoic acid hydrochloride
  • (S)-3-Aminopropanoic acid hydrochloride

Uniqueness

(S)-3-Aminohex-5-enoic acid hydrochloride is unique due to its specific hexenoic acid backbone, which imparts distinct chemical properties and reactivity compared to other similar amino acids. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

Properties

IUPAC Name

(3S)-3-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGGODHJJCONI-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375863
Record name (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-02-0
Record name (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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